
6-(Aminomethyl)quinolin-4-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Aminomethyl)quinolin-4-amine dihydrochloride is a chemical compound with the molecular formula C10H12N3Cl2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)quinolin-4-amine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with quinoline, which is commercially available.
Functionalization: The quinoline undergoes a series of functionalization reactions to introduce the aminomethyl group at the 6-position and the amine group at the 4-position.
Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Functionalization: Utilizing large reactors to carry out the functionalization reactions under controlled conditions.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Aminomethyl)quinolin-4-amine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups on the quinoline ring.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced quinoline derivatives with modified functional groups.
Substitution: Substituted quinoline compounds with new functional groups.
Applications De Recherche Scientifique
6-(Aminomethyl)quinolin-4-amine dihydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antimalarial and anticancer properties.
Biological Studies: The compound is used in biological studies to investigate its effects on various cellular processes and pathways.
Materials Science: It is utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for research and industrial purposes.
Mécanisme D'action
The mechanism of action of 6-(Aminomethyl)quinolin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways: It can modulate signaling pathways, leading to changes in cellular behavior and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminoquinoline: A precursor for the synthesis of various derivatives with antimalarial properties.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: Another antimalarial drug with additional hydroxyl groups.
Uniqueness
6-(Aminomethyl)quinolin-4-amine dihydrochloride is unique due to its specific functional groups and potential applications. Unlike other quinoline derivatives, it offers distinct reactivity and properties that make it valuable for specialized research and industrial applications.
Propriétés
Formule moléculaire |
C10H13Cl2N3 |
|---|---|
Poids moléculaire |
246.13 g/mol |
Nom IUPAC |
6-(aminomethyl)quinolin-4-amine;dihydrochloride |
InChI |
InChI=1S/C10H11N3.2ClH/c11-6-7-1-2-10-8(5-7)9(12)3-4-13-10;;/h1-5H,6,11H2,(H2,12,13);2*1H |
Clé InChI |
NDRHNHWJYABHSO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC=CC(=C2C=C1CN)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


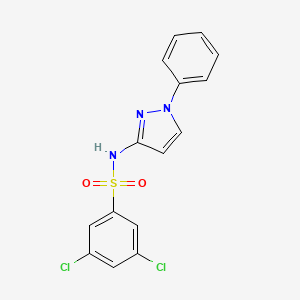
![3-Amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13587153.png)

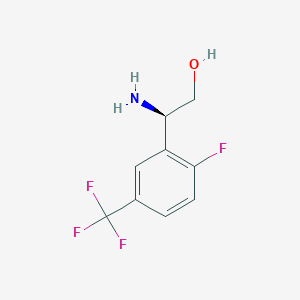
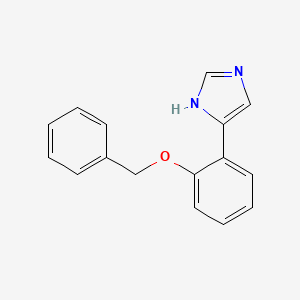
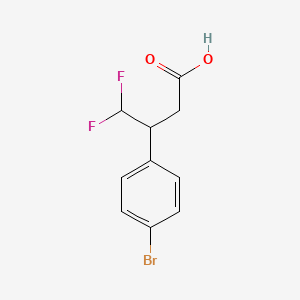
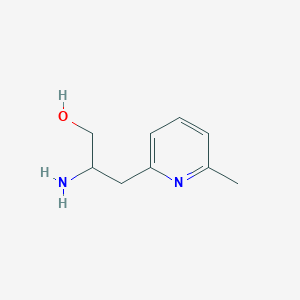
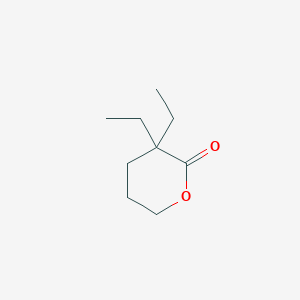
![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-3-[(triphenylmethyl)carbamoyl]propanoicacid](/img/structure/B13587185.png)


![5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-7-carboxylicacidhydrochloride](/img/structure/B13587201.png)
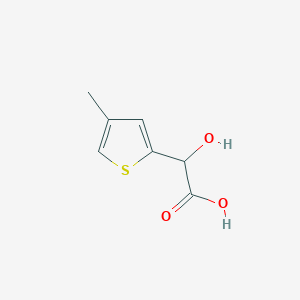
![2-[4-(2-phenoxyethyl)piperazin-1-yl]-N-phenylacetamide](/img/structure/B13587226.png)
